molecular formula C14H10N2 B11897936 2-Phenyl-1,7-naphthyridine CAS No. 61327-60-4

2-Phenyl-1,7-naphthyridine

Cat. No.: B11897936
CAS No.: 61327-60-4
M. Wt: 206.24 g/mol
InChI Key: GVXCQSZMTRMUHJ-UHFFFAOYSA-N
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Description

2-Phenyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 7, with a phenyl group attached at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,7-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper(II) triflate and diethylamine can yield 1,8-naphthyridines . Another method involves the use of palladium-catalyzed coupling reactions of intermediate compounds with aromatic amines .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of multicomponent reactions and metal-catalyzed processes are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups at different positions on the naphthyridine ring .

Scientific Research Applications

2-Phenyl-1,7-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-1,7-naphthyridine stands out due to its specific substitution pattern and the resulting unique biological activities. Its ability to act as a DNA intercalator and kinase inhibitor makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

61327-60-4

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

2-phenyl-1,7-naphthyridine

InChI

InChI=1S/C14H10N2/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-10-14(12)16-13/h1-10H

InChI Key

GVXCQSZMTRMUHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN=C3

Origin of Product

United States

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